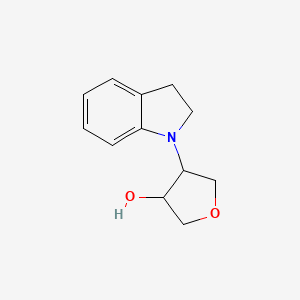

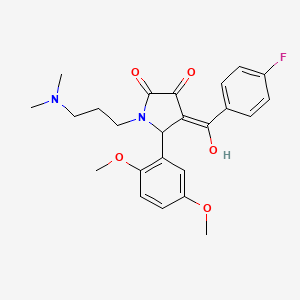

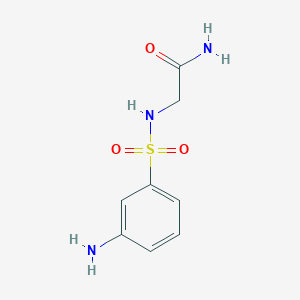

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain .Applications De Recherche Scientifique

α-Glucosidase Inhibition for Diabetes Treatment

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate: has been investigated as an α-glucosidase inhibitor, which is crucial for managing diabetes mellitus. Current drugs like Acarbose, Voglibose, and Miglitol have side effects, prompting researchers to explore novel molecules. In this study, novel sulfonamides derived from 1,2,3-benzotriazin-4(3H)-one were synthesized and tested for α-glucosidase inhibition. Compound 5c demonstrated potent inhibition, surpassing Acarbose .

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Further studies could explore its efficacy against fungal pathogens, especially considering the promising results observed for related derivatives .

Anti-Inflammatory Potential

Given the benzotriazinyl moiety, it’s worth investigating whether this compound exhibits anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and novel agents are always sought after. Detailed in vitro and in vivo studies are warranted .

Solid Phase Peptide Synthesis

The 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids have been used in solid-phase peptide synthesis. This application could be explored further, especially in the context of peptide-based drug development .

Anti-HIV Integrase Activity

Considering the structural features of diketo acid-type compounds, related 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids have shown anti-HIV integrase activity. While not directly related, this highlights the potential of similar compounds .

Agrochemical Applications

Sulfonamides, including those based on heterocyclic systems, find applications in agrochemicals. Investigating whether this compound has any pesticidal or herbicidal properties could be valuable .

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYBBXQZJPKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)

![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)

![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)